molecular formula C14H10N2O4S B5838306 N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide

N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5838306
M. Wt: 302.31 g/mol
InChI Key: VITFOHQHEIFYAC-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide: is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an ethynyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of benzenesulfonamide to introduce a nitro group.

    Coupling: The final coupling of the ethynylated phenyl ring with the nitrobenzenesulfonamide.

The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide: undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of sulfonamide derivatives with various substituents.

Scientific Research Applications

N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide: can be compared with other compounds such as:

    N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use as an epidermal growth factor receptor inhibitor.

    N-(3-ethynylphenyl)-3-fluorobenzamide: Studied for its polymorphic forms and mechanical properties.

The uniqueness of This compound

Properties

IUPAC Name

N-(3-ethynylphenyl)-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-2-11-4-3-5-12(10-11)15-21(19,20)14-8-6-13(7-9-14)16(17)18/h1,3-10,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITFOHQHEIFYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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